molecular formula C10H10O B146480 Cyclopropyl phenyl ketone CAS No. 3481-02-5

Cyclopropyl phenyl ketone

Cat. No.: B146480
CAS No.: 3481-02-5
M. Wt: 146.19 g/mol
InChI Key: PJRHFTYXYCVOSJ-UHFFFAOYSA-N
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Description

Cyclopropyl phenyl ketone, also known as benzoylcyclopropane, is an organic compound with the molecular formula C10H10O. It is characterized by a cyclopropyl group attached to a phenyl ring through a carbonyl group. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.

Scientific Research Applications

Cyclopropyl phenyl ketone has diverse applications in scientific research:

Mechanism of Action

Safety and Hazards

The product causes burns of eyes, skin, and mucous membranes. It is flammable, and containers may explode when heated. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back .

Future Directions

A recent study reported a radical-relay approach to catalysis with SmI2 that negates the need for coreductants and additives: cyclopropyl ketones underwent catalytic radical cyclization to give complex bicyclic ketones . This study lays further groundwork for the future use of the classical reagent SmI2 in contemporary radical catalysis .

Biochemical Analysis

Biochemical Properties

It has been used in the preparation of α-cyclopropylstyrene by the Wittig reaction in dimethyl sulfoxide This suggests that Cyclopropyl phenyl ketone may interact with certain enzymes and other biomolecules in the context of these reactions

Molecular Mechanism

It has been used as a starting reagent during the (Z)-titanium enolate formation from cyclopropyl ketones via TiCl4-n-Bu4NI-induced ring opening reaction This suggests that it may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl phenyl ketone can be synthesized through various methods. One common approach involves the reaction of cyclopropanecarbonitrile with phenylboronic acid. This reaction typically requires a palladium catalyst and proceeds under mild conditions to yield the desired ketone .

Industrial Production Methods: In industrial settings, this compound is often produced via the reaction of cyclopropylmethyl ketone with phenylmagnesium bromide. This Grignard reaction is followed by hydrolysis to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl phenyl ketone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclopropyl phenyl carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction with lithium aluminum hydride yields cyclopropyl phenyl methanol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Comparison with Similar Compounds

Cyclopropyl phenyl ketone can be compared with other similar compounds such as:

    Cyclopropyl methyl ketone: Similar in structure but with a methyl group instead of a phenyl group.

    Phenylacetone: Contains a phenyl group attached to an acetone moiety.

    Cyclohexyl phenyl ketone: Features a cyclohexyl group instead of a cyclopropyl group.

Uniqueness: this compound is unique due to the presence of the strained cyclopropyl ring, which imparts distinct reactivity and stability compared to its analogs .

Properties

IUPAC Name

cyclopropyl(phenyl)methanone
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InChI

InChI=1S/C10H10O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2
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InChI Key

PJRHFTYXYCVOSJ-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2
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Molecular Formula

C10H10O
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DSSTOX Substance ID

DTXSID30188345
Record name Cyclopropyl phenyl ketone
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Molecular Weight

146.19 g/mol
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Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name Cyclopropyl phenyl ketone
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CAS No.

3481-02-5
Record name Benzoylcyclopropane
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Record name Cyclopropyl phenyl ketone
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Record name Cyclopropyl phenyl ketone
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Record name CYCLOPROPYL PHENYL KETONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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